molecular formula C12H17FN2 B13631181 1-(4-Chloro-2-methylbenzyl)piperazine

1-(4-Chloro-2-methylbenzyl)piperazine

Cat. No.: B13631181
M. Wt: 208.27 g/mol
InChI Key: DOZSMUUSWPOYMM-UHFFFAOYSA-N
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Description

1-[(4-fluoro-2-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C12H17FN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 4-fluoro-2-methylphenyl group attached to the piperazine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluoro-2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-[(4-fluoro-2-methylphenyl)methyl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological processes and interactions due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs with antipsychotic, antidepressant, and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-fluoro-2-methylphenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    4-fluoro-2-methylphenylpiperazine: Lacks the methyl group on the piperazine ring.

    4-fluoro-2-methylphenylmethylamine: Contains an amine group instead of a piperazine ring.

Uniqueness

1-[(4-fluoro-2-methylphenyl)methyl]piperazine is unique due to the presence of both the piperazine ring and the 4-fluoro-2-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

DOZSMUUSWPOYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCNCC2

Origin of Product

United States

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